(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester Hydrochloride Salt
Description
IUPAC Name
The systematic IUPAC name for this compound is (R,R,R)-2-azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester hydrochloride salt . This nomenclature reflects its bicyclic framework (azabicyclo[3.3.0]octane), stereochemical configuration (R,R,R), and functional groups (carboxylic acid ester and hydrochloride salt).
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀ClNO₂ |
| Molecular Weight | 281.78 g/mol |
The formula accounts for 15 carbon atoms, 20 hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The hydrochloride salt contributes to the molecular weight via the addition of a chlorine atom and a proton.
CAS Registry Number
| CAS Registry Number | 138877-09-5 |
|---|
This unique identifier is critical for regulatory and commercial documentation.
Structural Formula and Stereochemistry
The compound features a bicyclo[3.3.0]octane scaffold with:
- A bridgehead nitrogen atom at position 2.
- A carboxylic acid benzyl ester group at position 3.
- Three stereogenic centers (R-configuration at positions 1, 3a, and 6a).
Structural Highlights :
- Bicyclic Core : Fused five- and three-membered rings create a rigid framework.
- Ester Group : The benzyl ester (-COOCH₂C₆H₅) enhances solubility in organic solvents.
- Hydrochloride Salt : Improves stability and crystallinity.
Properties
IUPAC Name |
benzyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2.ClH/c17-15(18-10-11-5-2-1-3-6-11)14-9-12-7-4-8-13(12)16-14;/h1-3,5-6,12-14,16H,4,7-10H2;1H/t12-,13-,14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXCXOQXUDRJLF-MBLYYGPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(NC2C1)C(=O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@@H](N[C@@H]2C1)C(=O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676225 | |
| Record name | Benzyl (2R,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93779-29-4, 138877-09-5 | |
| Record name | Cyclopenta[b]pyrrole-2-carboxylic acid, octahydro-, phenylmethyl ester, hydrochloride (1:1), (2R,3aR,6aR)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93779-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (2R,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopenta[b]pyrrole-2-carboxylic acid, octahydro-, phenylmethyl ester, hydrochloride (1:1), (2R,3aR,6aR)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Benzyl Ester Formation
The benzyl ester moiety is introduced via Fischer esterification or coupling reactions. A representative procedure involves reacting (R,R,R)-2-azabicyclo[3.3.0]octane-3-carboxylic acid with benzyl alcohol in the presence of p-toluenesulfonic acid (PTSA) under refluxing toluene. The reaction is driven to completion by azeotropic removal of water, achieving >90% conversion. Alternatively, carbodiimide-mediated coupling (e.g., DCC/DMAP) with benzyl alcohol in dichloromethane provides the ester in 85–92% yield.
Hydrochloride Salt Formation
The hydrochloride salt is precipitated by treating the free base with concentrated HCl in ethanol. Crystallization from ethanol/diethyl ether yields the title compound as a white solid with a melting point of 176–180°C. Optical rotation data ([α]20/D = -26° in DMSO) confirms stereochemical integrity.
Catalytic Hydrogenation and Hydrogenolysis
Debenzylation of Protected Intermediates
Palladium-catalyzed hydrogenolysis is employed to remove benzyl protecting groups in upstream intermediates. For example, hydrogenation of (R,R,R)-8-benzyl-2-azabicyclo[3.3.0]octane-3-carboxylate using Pd(OH)2/C (Pearlman’s catalyst) under 55 psi H2 in ethanol affords the deprotected amine in 81% yield. The reaction proceeds at room temperature over 18–48 hours, with catalyst filtration and solvent evaporation yielding the crude product.
Stereochemical Retention During Hydrogenation
Notably, hydrogenation of exo-alkene precursors (e.g., 2-azabicyclo[3.3.0]oct-5-ene derivatives) occurs with exclusive exo-face selectivity, preserving the (R,R,R)-configuration. This selectivity is critical for avoiding epimerization and maintaining enantiopurity.
Cyclization and Ring-Closing Methodologies
Intramolecular Cyclization of Linear Precursors
Cyclization of N-protected amino acid derivatives, such as N-benzyloxycarbonyl-2-aminoethyl acrylate, under acidic conditions generates the bicyclic core. Heating in toluene with PTSA induces intramolecular Michael addition, forming the 2-azabicyclo[3.3.0]octane skeleton in 70–75% yield.
Beckmann and Favorskii Rearrangements
Alternative routes leverage rearrangements of cyclic ketones. For instance, bicyclo[3.3.0]nonan-2-one undergoes Beckmann rearrangement to form a lactam intermediate, which is subsequently halogenated and subjected to Favorskii rearrangement to install the carboxylic acid moiety. While historically significant, these multi-step sequences are less favored due to lower overall yields (50–60%) compared to modern methods.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chiral Purity Assessment
Chiral HPLC using a Chiralpak AD-H column (hexane/isopropanol, 90:10) resolves enantiomers, confirming ee >99% for the (R,R,R)-isomer.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Large-scale production prioritizes cost-effectiveness and minimal purification steps. The racemate resolution route is favored in industrial settings due to high yields and scalability. Critical parameters include:
Chemical Reactions Analysis
Ester Hydrolysis
The benzyl ester group undergoes hydrolysis to yield the free carboxylic acid, a precursor in ACE inhibitor synthesis.
Mechanistic Notes :
- Acidic hydrolysis cleaves the ester bond, releasing benzyl alcohol and forming the carboxylic acid .
- Catalytic hydrogenation under acidic conditions ensures stereochemical retention .
Catalytic Hydrogenation of Intermediate Enamines
The compound participates in hydrogenation reactions to form bicyclic cores essential for bioactive molecules.
| Substrate | Catalyst | Conditions | Product | Yield | References |
|---|---|---|---|---|---|
| Enamine derivatives | Pd/C | H₂ (1.0 MPa), 25°C, 48 hours | (R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic acid | 82.5% |
Key Observations :
- Retention of the cis,endo-stereochemistry is critical for ACE inhibitor activity .
- Hydrogenation in glacial acetic acid avoids racemization .
Acylation and Coupling Reactions
The carboxylic acid derivative reacts with amino acid esters to form peptide bonds.
| Reaction | Coupling Partner | Reagents | Product | Yield | References |
|---|---|---|---|---|---|
| Peptide bond formation | N-(1-S-Carbethoxy-3-phenylpropyl)-S-alanine | DCC, HOBt, DMF | Ramipril (ACE inhibitor) | 75–85% |
Mechanistic Insights :
- Carbodiimide-mediated coupling (e.g., DCC) activates the carboxylic acid for nucleophilic attack by the amine .
- Racemization is minimized using hydroxybenzotriazole (HOBt) as an additive.
Salt Formation and Purification
The hydrochloride salt is pivotal for stability and crystallization.
Applications :
- The hydrochloride salt improves solubility in polar solvents (e.g., DMSO, water) .
- Zinc complexes enhance thermal stability for long-term storage .
Stereochemical Stability Under Reaction Conditions
The R,R,R-configuration remains intact under standard synthetic conditions:
Side Reactions and Byproducts
Undesired pathways include:
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, (R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester Hydrochloride Salt is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and pathways.
Medicine
Medically, this compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in treating neurological disorders.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including catalysis and polymer production.
Mechanism of Action
The mechanism of action of (R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester Hydrochloride Salt involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, influencing pathways involved in cellular signaling and metabolism.
Comparison with Similar Compounds
Stereoisomeric Counterparts
The (S,S,S)-enantiomer (CAS: 87269-87-2) shares identical molecular weight and formula but differs in stereochemistry. Comparative
Research Findings :
Structural Analogs with Modified Bicyclic Frameworks
Compounds with alternative bicyclic systems exhibit distinct physicochemical and reactivity profiles:
Research Insights :
Functional Analogs with Varied Ester Groups
Replacement of the benzyl ester modifies pharmacokinetic behavior:
Biological Activity
(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester Hydrochloride Salt, commonly referred to by its CAS Number 138877-09-5, is a bicyclic compound that serves as an important intermediate in the synthesis of various bioactive pharmaceuticals, notably Ramipril, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉ClN₀₂ |
| Molecular Weight | 281.778 g/mol |
| CAS Number | 138877-09-5 |
| Purity | >95% (HPLC) |
| Storage Temperature | +4°C |
This compound acts primarily as a precursor in the synthesis of Ramipril. Once administered, Ramipril is converted into its active form, which inhibits the ACE enzyme. This inhibition leads to decreased production of angiotensin II, resulting in vasodilation and reduced blood pressure.
Pharmacological Activity
Research indicates that the compound exhibits several pharmacological activities:
- Antihypertensive Effects : As a precursor to Ramipril, it contributes to blood pressure reduction through ACE inhibition.
- Cardioprotective Properties : Studies have shown that ACE inhibitors can reduce cardiac remodeling and improve outcomes in heart failure patients.
- Potential DPP-4 Inhibition : There is emerging evidence suggesting that derivatives of this compound may serve as DPP-4 inhibitors, which are beneficial in managing type 2 diabetes by increasing incretin levels and improving insulin sensitivity.
Case Studies and Clinical Findings
Several studies highlight the clinical relevance of this compound:
- Study on Ramipril Efficacy : A clinical trial demonstrated that patients treated with Ramipril showed significant reductions in systolic and diastolic blood pressure compared to placebo groups (Bosch et al., 2002) .
- Heart Failure Management : Research published in The Lancet indicated that ACE inhibitors like Ramipril significantly improved survival rates in patients with heart failure (Ruggenenti et al., 1998) .
Comparative Analysis with Other Compounds
The following table compares the biological activity of this compound with other common ACE inhibitors:
| Compound | Mechanism | Primary Use | Notable Effects |
|---|---|---|---|
| Ramipril | ACE Inhibition | Hypertension, Heart Failure | Reduces mortality in heart failure |
| Enalapril | ACE Inhibition | Hypertension | Improves left ventricular function |
| Lisinopril | ACE Inhibition | Hypertension | Reduces risk of cardiovascular events |
Q & A
Q. Table 1: Comparative Stability of Benzyl Esters
| Compound | Storage Conditions | Degradation (6 months) |
|---|---|---|
| Benzyl ester hydrochloride | 0–6°C, desiccated | 3% |
| Free carboxylic acid | 25°C/60% RH | 22% |
Q. Table 2: Bioactivity vs. Stereopurity
| Stereopurity | MIC (μg/mL) | Cytotoxicity (IC50, μM) |
|---|---|---|
| 98% (R,R,R) | 0.5 | >100 |
| 90% (R,R,R) | 2.0 | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
